N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide
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Overview
Description
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formylation: Introduction of a formyl group to the quinoline ring.
Reduction: Reduction of the formyl group to an alcohol.
Protection: Protection of the alcohol group using tert-butyl(dimethyl)silyl chloride.
Coupling: Coupling of the protected intermediate with pyridine-4-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the quinoline ring to a dihydroquinoline derivative.
Substitution: Substitution reactions at the quinoline ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated quinoline derivative, while reduction could produce a dihydroquinoline compound.
Scientific Research Applications
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline core.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, modulating their activity through competitive inhibition or allosteric regulation .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.
Pyridine Carboxamides: Compounds like isoniazid, which contain a pyridine ring with a carboxamide group.
Uniqueness
N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]isonicotinamide is unique due to the combination of its quinoline and pyridine carboxamide moieties.
Properties
CAS No. |
674818-07-6 |
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Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4g/mol |
IUPAC Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)24(20(26)14-7-9-22-10-8-14)13-16-11-15-12-17(27-4)5-6-18(15)23-19(16)25/h5-12H,13H2,1-4H3,(H,23,25) |
InChI Key |
NXPPEEWRYQGWRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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